2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound combines the benzimidazole core with a furan ring, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a furan derivative. One common method is the reaction of 1-propyl-1H-benzimidazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The furan ring may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes but with a broader spectrum of activity.
Mebendazole: Used to treat a variety of parasitic worm infections and known for its high efficacy.
What sets this compound apart is its unique combination of the benzimidazole and furan rings, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,20) |
InChI Key |
IFSMOIFEVRYTKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.